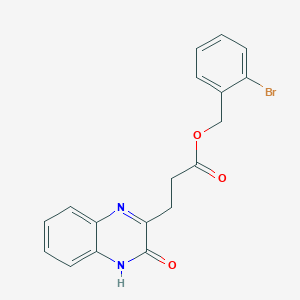
2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic compound that has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammation. This compound has also been shown to induce apoptosis in cancer cells, which may lead to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential adverse effects.
Direcciones Futuras
There are several future directions for the study of 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is the development of novel derivatives of this compound with enhanced biological activities. Another direction is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential adverse effects in lab experiments. Finally, the potential therapeutic applications of this compound in the treatment of inflammatory diseases and cancer should be further explored.
Métodos De Síntesis
The synthesis of 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the reaction of 2-bromobenzyl bromide with 3-(3-hydroxy-2-quinoxalinyl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(2-bromophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-13-6-2-1-5-12(13)11-24-17(22)10-9-16-18(23)21-15-8-4-3-7-14(15)20-16/h1-8H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUOASPTISELQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4884195.png)
![2-(2-methoxyethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4884197.png)
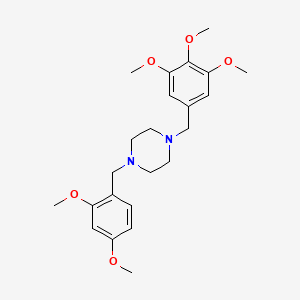

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)
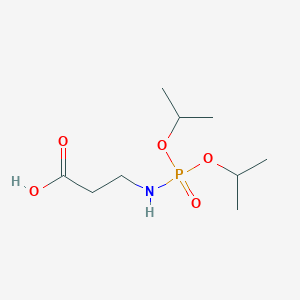
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)

![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)
![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)
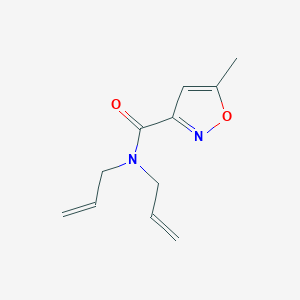
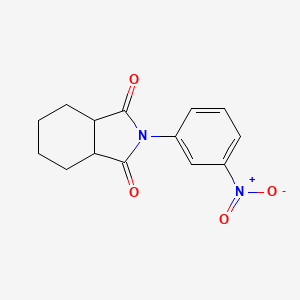
![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)